molecular formula C12H13NO5 B1676981 Bz-Glu-OH CAS No. 6094-36-6

Bz-Glu-OH

Cat. No.: B1676981
CAS No.: 6094-36-6
M. Wt: 251.23 g/mol
InChI Key: LPJXPACOXRZCCP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bz-Glu-OH is an organic compound that serves as an important intermediate in various chemical reactions. It is a derivative of L-glutamic acid, where the amino group is protected by a benzoyl group. This compound is known for its applications in organic synthesis, particularly in the protection of amino acids during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bz-Glu-OH can be synthesized through the reaction of benzoyl chloride with L-glutamic acid. The reaction typically occurs in an anhydrous organic solvent such as ethanol or dimethylformamide (DMF). The process involves the formation of an amide bond between the benzoyl group and the amino group of L-glutamic acid .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as refluxing, filtration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bz-Glu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Bz-Glu-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amino acids in peptide synthesis.

    Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein folding.

    Medicine: this compound serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of various chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-L-aspartic acid: Similar in structure but with an aspartic acid backbone.

    N-Benzoyl-L-phenylalanine: Contains a phenylalanine backbone instead of glutamic acid.

    N-Benzoyl-L-lysine: Features a lysine backbone.

Uniqueness

Bz-Glu-OH is unique due to its specific structure, which allows it to serve as an effective protecting group for amino acids. Its ability to prevent side reactions during peptide synthesis makes it a valuable compound in organic chemistry and pharmaceutical research .

Properties

IUPAC Name

(2S)-2-benzamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJXPACOXRZCCP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-36-6
Record name N-Benzoyl-L-glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZOYL-L-GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bz-Glu-OH
Reactant of Route 2
Reactant of Route 2
Bz-Glu-OH
Reactant of Route 3
Reactant of Route 3
Bz-Glu-OH
Reactant of Route 4
Reactant of Route 4
Bz-Glu-OH
Reactant of Route 5
Reactant of Route 5
Bz-Glu-OH
Reactant of Route 6
Reactant of Route 6
Bz-Glu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.